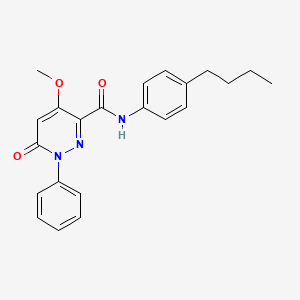

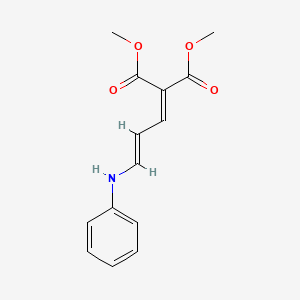

(E)-Dimethyl 2-(3-(phenylamino)allylidene)malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

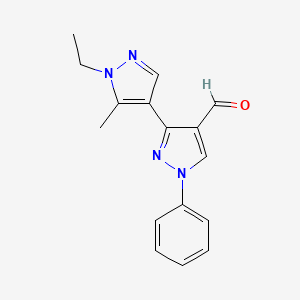

“(E)-Dimethyl 2-(3-(phenylamino)allylidene)malonate” is a chemical compound that has been studied in the context of aggregation-induced emission (AIE) skeletons . It is a novel dumbbell AIE skeleton, in which two phenyls are connected through (E)-3-iminoprop-1-en-1-amine . This skeleton shows extremely strong solid-state emission with an absolute quantum yield up to 69.5%, a large Stokes shift, and typical AIE characteristics .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new allylidene amino phenol-containing Schiff bases have been synthesized from the condensation reaction of 2-substituted 1,3-bis (dimethylamino)-trimethinium salts with diverse aminophenols in the presence of triethylamine in EtOH at reflux .Scientific Research Applications

Antifungal Agents

(E)-Dimethyl 2-(3-(phenylamino)allylidene)malonate: has been identified as a potential antifungal agent. Research indicates that derivatives of this compound, specifically diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), have shown unreported mycelial growth inhibition against Fusarium oxysporum , a devastating plant pathogen . This discovery opens up possibilities for the compound to be used in agricultural settings to protect crops from fungal infections.

Aggregation-Induced Emission (AIE)

The compound has been utilized in the development of novel luminescent materials through a process known as aggregation-induced emission (AIE) . This photophysical phenomenon is significant for creating high-efficiency light-emitting devices and could revolutionize the field of optoelectronics. The compound’s ability to form highly ordered nanostructures contributes to its strong AIE emission, making it a valuable asset in the design of advanced light-emitting diodes (LEDs).

Enamine Ester Research

Enamine esters, to which (E)-Dimethyl 2-(3-(phenylamino)allylidene)malonate belongs, are of interest in the field of chemistry for their potential use as fungicides. The compound’s ability to inhibit mycelial growth in plant pathogens suggests that it could be developed into a commercial fungicide with broad applications in agriculture .

properties

IUPAC Name |

dimethyl 2-[(E)-3-anilinoprop-2-enylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-18-13(16)12(14(17)19-2)9-6-10-15-11-7-4-3-5-8-11/h3-10,15H,1-2H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXQOWHOLUFYPH-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC=CNC1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=C/C=C/NC1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide](/img/structure/B2921910.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2921913.png)

![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2921916.png)

![5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2921917.png)

![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2921918.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2921919.png)

![N-(2-chloro-4-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2921923.png)